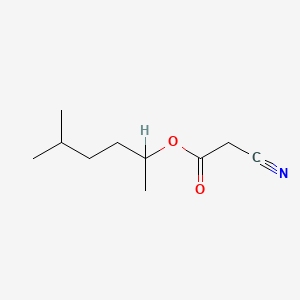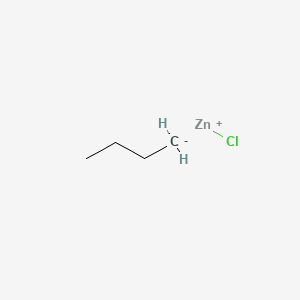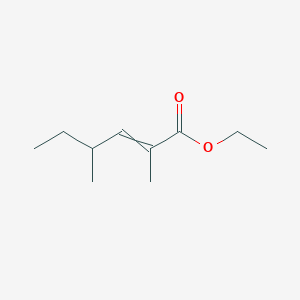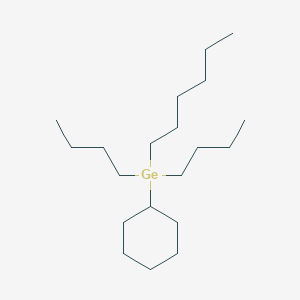
Dibutyl-cyclohexyl-hexylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl-cyclohexyl-hexylgermane is an organogermanium compound characterized by the presence of germanium bonded to butyl, cyclohexyl, and hexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-cyclohexyl-hexylgermane typically involves the reaction of germanium tetrachloride with the corresponding organolithium or Grignard reagents. The general reaction can be represented as follows:
GeCl4+2BuLi+CyLi+HexLi→Bu2GeCyHex+4LiCl
In this reaction, germanium tetrachloride (GeCl₄) reacts with butyllithium (BuLi), cyclohexyllithium (CyLi), and hexyllithium (HexLi) to form this compound and lithium chloride (LiCl) as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reagents from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl-cyclohexyl-hexylgermane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The butyl, cyclohexyl, and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed in substitution reactions.
Major Products
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dibutyl-cyclohexyl-hexylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of dibutyl-cyclohexyl-hexylgermane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutylgermane: Similar structure but lacks the cyclohexyl and hexyl groups.
Cyclohexylgermane: Contains the cyclohexyl group but lacks the butyl and hexyl groups.
Hexylgermane: Contains the hexyl group but lacks the butyl and cyclohexyl groups.
Uniqueness
Dibutyl-cyclohexyl-hexylgermane is unique due to the presence of three different alkyl groups (butyl, cyclohexyl, and hexyl) bonded to germanium. This structural diversity imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52036-37-0 |
|---|---|
Molekularformel |
C20H42Ge |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
dibutyl-cyclohexyl-hexylgermane |
InChI |
InChI=1S/C20H42Ge/c1-4-7-10-14-19-21(17-8-5-2,18-9-6-3)20-15-12-11-13-16-20/h20H,4-19H2,1-3H3 |
InChI-Schlüssel |
UBKDPTKEJKCDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Ge](CCCC)(CCCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




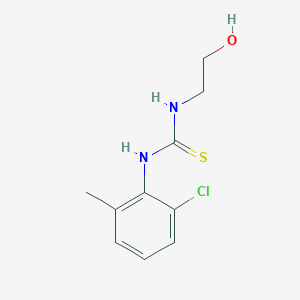
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)
![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
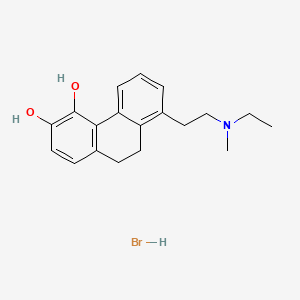
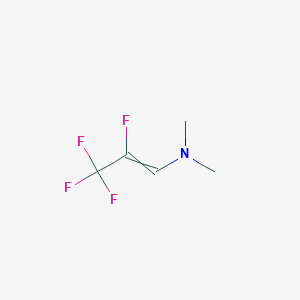
![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
